Erythromycylamine-d3 is synthesized from erythromycin, which is produced by the fermentation of the bacterium Streptomyces erythreus. The deuterated form is typically generated through chemical modification processes that replace specific hydrogen atoms with deuterium.
Erythromycylamine-d3 falls under the category of antibiotics, specifically within the macrolide class. Macrolides are characterized by their large lactone ring structure and are known for their ability to inhibit bacterial protein synthesis.
The synthesis of erythromycylamine-d3 involves several steps, primarily focusing on modifying the erythromycin backbone to incorporate deuterium. Common methods used for such modifications include:
The synthetic route may involve the following technical steps:
The molecular structure of erythromycylamine-d3 retains the core macrolide framework of erythromycin but includes modifications that reflect the presence of deuterium. The general formula can be represented as follows:
Erythromycylamine-d3 can undergo various chemical reactions typical of amines and macrolides:
Erythromycylamine-d3 exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide elongation during translation.
Erythromycylamine-d3 has several important applications in scientific research:
Deuterium labeling of macrolide antibiotics employs site-specific hydrogen substitution with deuterium atoms (²H or D) to create stable isotopologues. For erythromycylamine-d3—a derivative of erythromycin where the desosamine sugar’s N-methyl group is replaced by a trideuteromethyl (N-CD₃) group—synthesis typically follows one of two strategies:
Key challenges include preserving stereochemistry and avoiding isotopic dilution. Advanced techniques like chemico-enzymatic synthesis leverage engineered enzymes to incorporate deuterated methylmalonyl-CoA or methionine-d₃ precursors, enhancing regioselectivity [1] [9].
Table 1: Deuterium Labeling Methods for Erythromycylamine-d3
Method | Deuterium Source | Reaction Conditions | Isotopic Purity | Site Specificity |
---|---|---|---|---|
Reductive Amination | DCDO/NaBD₄ | 25°C, pH 7.5, 12 h | >98% | N-CD₃ (Desosamine) |
Chemico-Enzymatic | L-Methionine-d₃ | 37°C, ATP, 24 h | 95–98% | Multiple positions |
Catalytic Exchange | D₂O | 80°C, Pt catalyst, 48 h | 50–70% | Low |
Optimizing deuterium labeling for metabolic studies requires maximizing isotopic incorporation while maintaining bioactivity. For Erythromycylamine-d3, critical parameters include:
Table 2: Optimized Parameters for Erythromycylamine-d3 Labeling
Parameter | Optimal Condition | Effect on Labeling Efficiency |
---|---|---|
D₂O Concentration | 20% v/v | Maximizes deuterium uptake without cytotoxicity |
Culture Temperature | 37°C | Sustains bacterial growth & SAM activity |
Labeling Duration | 48–72 h | Balances incorporation efficiency and yield |
Tracer Concentration | 2 mM L-Met-d₃ | Avoids isotopic dilution |
Erythromycylamine-d3 exhibits superior metabolic stability and tracing resolution compared to Erythromycin-d3 due to structural differences:
Table 3: Comparative Performance in Metabolic Tracing
Metric | Erythromycylamine-d3 | Erythromycin-d3 | Advantage |
---|---|---|---|
Deuterium Retention | >95% | 40–60% | 2.4-fold higher stability |
MS Signal Specificity | Distinct m/z +3 shift | Variable shifts | Unambiguous detection |
Signal-to-Noise Ratio | 50:1 | 15:1 | 3.3× clearer tracing |
Required Detection Time | 30 min (MALDI-MS) | 2 h (LC-MS) | 4× faster |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0